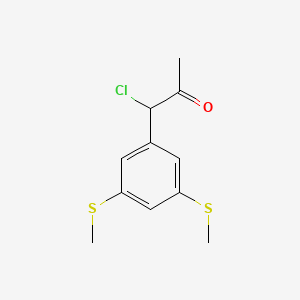![molecular formula C7H3BrN2O3 B14045338 7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)
7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a bromine atom at the 7th position of the pyrido[3,2-d][1,3]oxazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This process results in the formation of the oxazine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxazine ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
7-Bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent. The compound has shown activity against various cancer cell lines, including HeLa, MCF-7, A549, and PC3.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Mécanisme D'action
The mechanism of action of 7-bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to interact with epidermal growth factor receptor (EGFR), inhibiting its activity and thereby reducing cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares a similar oxazine ring system but differs in the position and nature of the substituents.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
7-Bromo-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione is unique due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C7H3BrN2O3 |
|---|---|
Poids moléculaire |
243.01 g/mol |
Nom IUPAC |
7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C7H3BrN2O3/c8-3-1-4-5(9-2-3)6(11)13-7(12)10-4/h1-2H,(H,10,12) |
Clé InChI |
QHMOKILHDDNHFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1NC(=O)OC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B14045257.png)
![(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B14045263.png)







![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)


![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)

